molecular formula C20H24ClNS B050323 Metixene hydrochloride CAS No. 1553-34-0

Metixene hydrochloride

Cat. No.: B050323
CAS No.: 1553-34-0
M. Wt: 345.9 g/mol
InChI Key: RSXZRFHNNTTWCB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of metixene hydrochloride involves several steps:

    Starting Material: Thiosalicylic acid is used as the raw material.

    Coupling Reaction: Thiosalicylic acid is coupled with iodobenzene to obtain 2-thiophenyl benzoic acid.

    Dehydration and Cyclization: The 2-thiophenyl benzoic acid undergoes dehydration and cyclization to form 9-thioxanthone.

    Reduction: The carbonyl group in 9-thioxanthone is reduced to obtain thioxanthene.

    Final Reaction: Thioxanthene reacts with 3-chloromethyl-1-pipecoline to produce this compound.

This synthesis method is advantageous due to the availability of raw materials, low cost, short preparation time, and ease of industrialization .

Chemical Reactions Analysis

Metixene hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding thioxanthene derivative.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

Metixene hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving antimuscarinic agents and their interactions with muscarinic receptors.

    Biology: this compound is used to study the effects of antimuscarinic agents on cellular processes, including autophagy and apoptosis.

    Medicine: It is primarily used for the symptomatic treatment of parkinsonism and has been investigated for its potential in treating other neurological disorders.

    Industry: This compound is used in the pharmaceutical industry for the development of antiparkinsonian drugs

Comparison with Similar Compounds

Metixene hydrochloride is similar to other antimuscarinic agents such as atropine, scopolamine, and benztropine. it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NS.ClH/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXZRFHNNTTWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4969-02-2 (Parent)
Record name Methixene hydrochloride anhydrous
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8045359
Record name Metixene hydrochloride
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Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553-34-0
Record name Methixene hydrochloride
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Record name Methixene hydrochloride anhydrous
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Record name Contalyl
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Record name Metixene hydrochloride
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Record name Metixene hydrochloride
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Record name METHIXENE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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